molecular formula C11H14ClN5O B2378744 4-[2-(Chloromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]morpholine CAS No. 99839-96-0

4-[2-(Chloromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]morpholine

Cat. No.: B2378744
CAS No.: 99839-96-0
M. Wt: 267.72
InChI Key: AWCDFXXNPAXJBL-UHFFFAOYSA-N
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Description

4-[2-(Chloromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]morpholine is a triazolopyrimidine derivative featuring a chloromethyl group at position 2, a methyl group at position 5, and a morpholine substituent at position 6. This compound is part of a broader class of nitrogen-containing heterocycles with applications in medicinal chemistry and drug discovery. Its structure combines the triazolopyrimidine core—known for its bioisosteric properties with purines—with a morpholine moiety, which enhances solubility and modulates pharmacokinetics .

Properties

IUPAC Name

4-[2-(chloromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN5O/c1-8-6-10(16-2-4-18-5-3-16)17-11(13-8)14-9(7-12)15-17/h6H,2-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWCDFXXNPAXJBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=NN2C(=C1)N3CCOCC3)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99839-96-0
Record name 4-[2-(chloromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]morpholine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Chloromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]morpholine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-5-chloromethyl-1,2,4-triazole with 2-chloro-3-methylpyrimidine in the presence of a base such as potassium carbonate. The reaction is carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[2-(Chloromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and the use of polar solvents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce oxides of the original compound .

Mechanism of Action

The mechanism of action of 4-[2-(Chloromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]morpholine involves its interaction with specific molecular targets, such as enzymes. For instance, as a CDK inhibitor, it binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting cell cycle progression . This interaction can lead to apoptosis in cancer cells, making it a promising candidate for cancer therapy .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations at Position 7

The morpholine group at position 7 distinguishes this compound from others in the triazolopyrimidine family. Key comparisons include:

  • Compound 8 (4-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)morpholine) : Lacks the chloromethyl group at position 2, resulting in reduced electrophilicity and altered reactivity in substitution reactions. Its melting point (164–166°C) and NMR data suggest higher crystallinity compared to chloromethyl-containing derivatives .
  • Compound 64 (2-(4-Methoxyphenyl)-4-(5-(pyridin-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)morpholine) : Features a pyridinyl group at position 5 and a methoxyphenyl group at position 2, which may enhance binding to aromatic enzyme pockets. The morpholine at position 7 likely improves aqueous solubility .
Table 1: Substituent Impact at Position 7
Compound Position 7 Substituent Key Properties Reference
Target Compound Morpholine Enhanced solubility, moderate reactivity
Compound 8 Morpholine Higher crystallinity (m.p. 164–166°C)
7-Chloro-5-methyl-triazolopyrimidine Chlorine Reactive intermediate for substitutions

Substituent Variations at Position 2

The chloromethyl group at position 2 introduces electrophilicity, enabling further functionalization. Comparisons include:

  • S1-TP (5-(chloromethyl)-2-(4-methoxyphenyl)-triazolopyrimidin-7-one) : Retains the chloromethyl group but replaces morpholine with a ketone at position 7. Electrochemical studies show distinct redox behavior, with S1-TP exhibiting higher oxidative stability due to the electron-withdrawing ketone .
  • This derivative has a molecular weight of 199 g/mol (ESIMS) and a broad NMR peak for the hydroxyl proton .

Substituent Variations at Position 5

  • Such modifications are common in kinase inhibitors targeting Plasmodium falciparum .
  • Compound 5c (N-(1-(2-((4-chlorobenzyl)thio)-5-methyl-triazolopyrimidin-7-yl)piperidin-3-yl)-3,4,5-trimethoxybenzamide) : Incorporates a sulfur-containing substituent, which may improve membrane permeability. This compound achieved a 93% yield in synthesis .

Pharmacological and Physicochemical Properties

  • Electrochemical Behavior: The chloromethyl group in the target compound may lower reduction potentials compared to S1-TP (Epa = +0.85 V), as observed in voltammetric studies on carbon graphite electrodes .
  • Solubility : Morpholine derivatives generally exhibit improved solubility in polar solvents compared to chlorine or aryl-substituted analogs .

Biological Activity

4-[2-(Chloromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]morpholine is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C11H14ClN5O
  • Molecular Weight : 267.72 g/mol
  • Melting Point : 204-205 °C
  • IUPAC Name : 4-(2-(chloromethyl)-5-methylene-4,5-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)morpholine

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing a range of effects:

Antimicrobial Activity

Research has shown that derivatives of triazolo-pyrimidine compounds exhibit notable antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds similar to this compound demonstrated moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis .
  • Antifungal Activity : Similar triazole derivatives have shown effectiveness against various fungal pathogens .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes:

  • Acetylcholinesterase (AChE) : Some synthesized analogs have shown moderate inhibition of AChE, which is crucial for treating Alzheimer's disease .
  • Urease Inhibition : The compound exhibited strong inhibitory effects on urease, suggesting potential applications in treating urease-related disorders .

The proposed mechanism of action for the biological activities of this compound includes:

  • Binding Interactions : Molecular docking studies indicate that the compound interacts with specific amino acids in target enzymes, altering their activity .
  • Structural Modifications : Variations in the chemical structure can significantly impact the biological efficacy and selectivity towards various targets.

Case Studies and Research Findings

Several studies have highlighted the potential of this compound:

  • Study on Antimicrobial Efficacy :
    • A series of synthesized compounds were tested for their antibacterial properties. The results indicated that certain modifications to the triazole structure enhanced activity against Staphylococcus aureus and Escherichia coli .
  • Enzyme Inhibition Research :
    • A study focused on the inhibition of AChE by triazole derivatives showed that specific substitutions could lead to increased potency. The most active compound displayed an IC50 value comparable to established AChE inhibitors like donepezil .
  • In Vitro Studies on Cancer Cell Lines :
    • The cytotoxic effects of related compounds were evaluated against various cancer cell lines, revealing promising results that warrant further investigation into their potential as anticancer agents .

Data Summary Table

Biological ActivityTest Organism/TargetResultReference
AntibacterialSalmonella typhiModerate to strong activity
AntifungalVarious fungal strainsEffective
Acetylcholinesterase InhibitionAChEModerate inhibition
Urease InhibitionUreaseStrong inhibition
CytotoxicityCancer cell linesPromising results

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